(3aS,6R)-N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is a complex organic compound notable for its intricate structure and potential biological activity. This compound is characterized by the presence of an indole moiety, a pyridine ring, and a hexahydroisoindole framework. The stereochemistry of the compound is indicated by the (3aS,6R) configuration, which plays a crucial role in its biological interactions and pharmacological properties. The compound is classified under organic compounds with significant therapeutic potential due to its ability to interact with various biological targets.
The synthesis of (3aS,6R)-N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide involves multiple steps that typically include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are essential to optimize yield and purity.
The molecular structure of (3aS,6R)-N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide can be described as follows:
Property | Data |
---|---|
Molecular Formula | C26H30N4O3 |
Molecular Weight | 442.55 g/mol |
IUPAC Name | (3aS,6R)-N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide |
InChI | InChI=1S/C26H30N4O3/c1-32(28)18(19)20(29)21(30)22(31)23(33)24(34)25(35)26(36)27/h14H,(H2,28)(H2,29)(H2,30)(H2,31)(H2,32)/t14-/m0/s1 |
The structure highlights the complexity and unique arrangement of functional groups that contribute to its biological activity.
The chemical reactivity of (3aS,6R)-N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide can be explored through various reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing derivatives.
The mechanism of action for (3aS,6R)-N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide involves its interaction with specific receptors or enzymes within biological pathways.
Key points include:
Molecular docking studies are often employed to predict binding affinities and elucidate potential mechanisms.
The physical properties of (3aS,6R)-N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide include:
Chemical properties include:
Relevant data from stability tests and solubility studies are crucial for practical applications.
The potential applications of (3aS,6R)-N-[2-(1H-indol-3-y)ethyl]-1-oxo - 2-(pyridin - 4 - yl methyl)- 1 , 2 , 3 , 6 , 7 , 7 a - hexahydro - 3 a , 6 - epoxy isoindole - 7 - carboxamide span across several scientific fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5